molecular formula C10H9N3O B2599473 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2201621-03-4

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2599473
CAS No.: 2201621-03-4
M. Wt: 187.202
InChI Key: DBGYBYZSYWSKIG-UHFFFAOYSA-N
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Description

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine (CAS 2201621-03-4) is a synthetically versatile pyrazolo[1,5-a]pyrazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a but-2-yn-1-yloxy substituent, a functional group that provides a handle for further synthetic modification via click chemistry, making it a valuable intermediate for the development of more complex molecular probes and therapeutic candidates . The core pyrazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system recognized as a privileged structure in the design of kinase inhibitors . Kinases are key regulatory enzymes implicated in a wide range of diseases, and targeting them with small molecules like pyrazine-based compounds is a established strategy in oncology and immunology . Related pyrazolo[1,5-a]pyrazine derivatives have demonstrated potent antiproliferative effects in biological assays, including promising activity against lung adenocarcinoma cell lines, highlighting the therapeutic potential of this chemical class . Furthermore, recent scientific literature describes innovative synthetic approaches to access pyrazolo[1,5-a]pyrazine frameworks, underscoring the ongoing relevance of this chemotype in developing new chemical tools and lead compounds . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-but-2-ynoxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-3-8-14-10-9-4-5-12-13(9)7-6-11-10/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGYBYZSYWSKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CN2C1=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of pyrazolo[1,5-a]pyrazine with but-2-yn-1-ol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Fused Cores

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight logP Key Features/Bioactivity Reference
4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine But-2-yn-1-yloxy at C4 ~243.3* ~2.5† Alkyne functionality for click chemistry
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine Benzylsulfanyl at C4, 2-methylphenyl at C2 331.44 4.23 Enhanced hydrophobicity; potential kinase inhibitor
Pyrazolo[1,5-a]quinoxaline derivatives Pyrazolo[1,5-a]quinoxaline Alkyl chains (C4–C5) ~300–350 3.5–4.0 TLR7 antagonists (IC50 = 8.2–10 µM)
Pyrazolo[1,5-a]pyrimidine-7c Pyrazolo[1,5-a]pyrimidine Coumarin-linked substituents ~400 3.8 Antitumor (HEPG2-1 IC50 = 2.7 µM)
CFI-402257 (pyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine Hydrophobic and polar groups ~450 2.9 TTK inhibitor (Ki = 0.1 nM)

*Estimated based on core structure; †Predicted using fragment-based methods.

Key Observations:

  • Core Flexibility: Pyrazolo[1,5-a]pyrazine derivatives exhibit structural versatility, with substitutions at C4 (e.g., butynyloxy, benzylsulfanyl) modulating electronic and steric properties. In contrast, pyrazolo[1,5-a]quinoxalines and pyrazolo[1,5-a]pyrimidines feature expanded fused-ring systems, enhancing planar surface area for target binding .
  • Substituent Impact: The butynyloxy group in the target compound provides alkyne reactivity for bioconjugation, whereas TLR7-active pyrazoloquinoxalines require C4–C5 alkyl chains for optimal antagonism . Antitumor pyrazolopyrimidines (e.g., 7c) benefit from electron-withdrawing groups like cyano or sulfonamide .

Biological Activity

4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties. The synthesis of this compound typically involves coupling reactions that allow for the introduction of the but-2-yn-1-yloxy group.

Biological Activity Overview

Research indicates that this compound exhibits significant enzyme inhibition properties, making it a candidate for drug development. It has been studied for its potential anticancer and antimicrobial activities.

Key Biological Activities:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, thereby blocking their activity. This property is crucial in the design of therapeutic agents targeting specific diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, suggesting that this compound may have similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo derivatives, providing insights into their potential applications.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated potential as a lead compound for drug development.
Anticancer ActivityShowed significant growth inhibition in various cancer cell lines (GI% = 43.9%).
Selective InhibitionStrong inhibition of Pim-1 kinase with low cytotoxicity against normal cells.

Detailed Research Findings

  • Antimicrobial Properties : Recent studies indicate that compounds with similar structures can exhibit antimicrobial activity against several pathogens. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanisms : Research has shown that pyrazolo derivatives can induce apoptosis in cancer cells through caspase activation and modulation of signaling pathways related to cell survival and proliferation. For example, compounds have been reported to activate caspases 3, 8, and 9 in breast cancer models, leading to increased apoptosis rates.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the pyrazolo core can significantly enhance biological activity. For instance, the introduction of different substituents on the pyrazolo ring can alter binding affinity to target enzymes or receptors.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 16 with M06-2X/6-311++G(d,p) predicts transition states for nucleophilic substitutions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF).
  • Machine Learning : Train models on existing datasets (e.g., reaction yields from –2) to predict optimal conditions for novel derivatives .

How can contradictory biological activity data for pyrazolo[1,5-a]pyrazine analogs be reconciled in structure-activity relationship (SAR) studies?

Advanced Research Focus
Discrepancies often arise from assay variability or impurities. Mitigate by:

  • Purity Validation : Use HPLC-MS (≥95% purity threshold).
  • Dose-Response Curves : Test compounds across 3–5 log concentrations.
  • Crystallographic Data : Correlate binding modes (e.g., kinase inhibition) with substituent electronic profiles (Hammett σ values) .

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